Product packaging for HC-056456(Cat. No.:CAS No. 7733-96-2)

HC-056456

Cat. No.: B1672954
CAS No.: 7733-96-2
M. Wt: 306.3 g/mol
InChI Key: RUQGCDMXFBOTMW-UHFFFAOYSA-N
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Description

Historical Identification and Early Characterization of HC-056456 as a CatSper Channel Modulator

The identification of this compound as a CatSper channel modulator originated from chemical-library screens aimed at discovering compounds that could interact with these specific ion channels nih.govguidetoimmunopharmacology.org. Early characterization studies, notably published in 2009, established this compound as a potent and selective inhibitor of CatSper channels nih.govjkchemical.comguidetoimmunopharmacology.org.

Detailed research findings demonstrated that this compound acts by directly blocking CatSper channel activity. This blockade was observed to significantly impact intracellular ion dynamics within sperm. Specifically, this compound was shown to slow the rise of intracellular sodium ([Na]) and intracellular calcium ([Ca]) that is typically evoked by alkaline depolarization, a physiological stimulus for CatSper channels nih.govjkchemical.comguidetoimmunopharmacology.org.

Quantitative assessments revealed the inhibitory potency of this compound. For instance, it slowed the rise of [Na] with an IC (half-maximal inhibitory concentration) of approximately 3 µM nih.govguidetoimmunopharmacology.org. Furthermore, patch-clamp recordings from sperm demonstrated that this compound selectively and reversibly decreased CatSper currents, with an estimated IC near 15 µM for blocking observed currents nih.govguidetoimmunopharmacology.org.

The functional consequences of this compound's action on CatSper channels are profound. It was found to prevent the development of hyperactivated motility during capacitating incubations in sperm nih.govjkchemical.comhoracebatten.comguidetoimmunopharmacology.org. Hyperactivation is a crucial change in sperm flagellar beating pattern necessary for successful fertilization. When applied to already hyperactivated sperm, this compound caused a rapid and reversible loss of flagellar waveform asymmetry, mimicking the effect of terminating Ca entry through CatSper channels nih.govjkchemical.comhoracebatten.comguidetoimmunopharmacology.org. This effect highlights that continuous Ca entry via CatSper channels is essential for maintaining hyperactivated motility jkchemical.comguidetoimmunopharmacology.org.

Crucially, this compound was observed to produce a pharmacological phenocopy of CatSper-null sperm, meaning its application resulted in sperm exhibiting characteristics similar to those genetically lacking functional CatSper channels nih.govjkchemical.comguidetoimmunopharmacology.org. This compound did not prevent the initial activation of motility by bicarbonate (HCO), which is a CatSper-independent process, but specifically inhibited the subsequent development of hyperactivated motility nih.govjkchemical.com. These early characterizations solidified this compound's role as a valuable pharmacological tool for dissecting the specific functions of CatSper channels in sperm physiology and their broader implications for male fertility nih.govguidetoimmunopharmacology.org.

Table 1: Summary of Early Characterization Findings for this compound

Parameter MeasuredEffect of this compoundQuantitative Data (IC)References
[Na] rise (evoked by Ca-free solution)Slowed~3 µM nih.govguidetoimmunopharmacology.org
[Ca] rise (evoked by alkaline depolarization)SlowedDecreased from ~7.5 to ~1.6 nM Δ[Ca] s at 3 µM; from ~7.0 to ~0.7 nM Δ[Ca] s at 10 µM nih.govguidetoimmunopharmacology.org
CatSper currents (patch-clamped sperm)Selectively and reversibly decreased~15 µM (for >50% blockade at 20 µM) nih.govguidetoimmunopharmacology.org
Development of hyperactivated motilityPreventedN/A nih.govjkchemical.comhoracebatten.comguidetoimmunopharmacology.org
Maintenance of hyperactivated motilityRapid, reversible loss of flagellar waveform asymmetryN/A nih.govjkchemical.comguidetoimmunopharmacology.org
HCO-evoked motility activationNo effectN/A nih.govjkchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6N2O4S2 B1672954 HC-056456 CAS No. 7733-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4S2/c15-11(7-3-1-5-19-7)9-10(14(17)18-13-9)12(16)8-4-2-6-20-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQGCDMXFBOTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CS3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341537
Record name (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7733-96-2
Record name (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Dissection of Hc 056456 Action on Ion Channels

Elucidation of Ion Flux Inhibition through CatSper Channels

HC-056456 exerts its primary effect by blocking the influx of cations through the CatSper channel pore. This inhibition disrupts the delicate balance of intracellular ion concentrations necessary for proper sperm function. The compound has been shown to effectively reduce the transport of both calcium and sodium ions, which are the principal permeant ions for the CatSper channel. nih.govmedkoo.com

The CatSper channel is the main gateway for Ca²⁺ entry into sperm following alkaline depolarization. nih.gov this compound has been demonstrated to be an effective inhibitor of this Ca²⁺ influx. nih.govresearchgate.net Studies using the Ca²⁺-reporting fluorescent probe fura-2 (B149405) have shown that this compound significantly slows the rate of increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) that is evoked by alkaline conditions. nih.govmedchemexpress.com This inhibitory effect is concentration-dependent. For instance, in one study, 3 µM of this compound reduced the average rate of Ca²⁺ rise from approximately 7.5 to 1.6 nM Δ[Ca²⁺]i s⁻¹. A higher concentration of 10 µM resulted in a more potent inhibition, decreasing the rate from about 7.0 to 0.7 nM Δ[Ca²⁺]i s⁻¹. nih.govresearchgate.net This direct impact on Ca²⁺ dynamics underlies the compound's ability to produce a pharmacological phenocopy of CatSper-null sperm. nih.govmedchemexpress.com

Table 1: Effect of this compound on Alkaline Depolarization-Evoked Calcium Influx

Concentration of this compoundInitial Rate of Δ[Ca²⁺]i (nM/s)Inhibited Rate of Δ[Ca²⁺]i (nM/s)
3 µM~7.5~1.6
10 µM~7.0~0.7

Under conditions where external Ca²⁺ is absent, CatSper channels become permeable to Na⁺ ions. nih.gov this compound effectively inhibits this sodium influx as well. Optical monitoring with the [Na⁺]i-reporting probe SBFI has shown that this compound slows the rise of intracellular sodium. nih.govmedkoo.com At a concentration of 10 µM, this compound markedly decreased the rise in [Na⁺]i that occurs upon removal of external Ca²⁺. nih.gov The rate of this sodium influx was reduced from approximately 0.03 to 0.01 ΔRSBFI min⁻¹ in the presence of the inhibitor. nih.gov The half-maximal inhibitory concentration (IC₅₀) for slowing this Na⁺ rise has been reported to be approximately 3 µM. nih.govmedchemexpress.com

Electrophysiological Characterization of CatSper Current Blockade by this compound

Patch-clamp electrophysiology provides a direct measure of ion channel activity and has been instrumental in characterizing the inhibitory action of this compound on CatSper currents. These studies have confirmed a direct blockade of the channel and have provided insights into the selectivity and concentration-dependence of this interaction.

Electrophysiological recordings from mouse sperm have demonstrated that this compound selectively and reversibly decreases CatSper currents. nih.govresearchgate.netmedchemexpress.com The blockade of the CatSper-dependent current is rapid upon application and the current can be restored after washout of the compound, confirming the reversible nature of the inhibition. researchgate.net

While this compound is an effective CatSper blocker, it is not perfectly selective. medchemexpress.com To assess its selectivity, its action on KSper, the other major cation channel in sperm, was examined. medkoo.commedchemexpress.com this compound does cause a partial blockade of KSper currents, but at significantly higher concentrations, with an estimated IC₅₀ of around 40 µM. medkoo.commedchemexpress.com This indicates a preferential, though not exclusive, inhibition of CatSper channels. researchgate.net

The inhibition of CatSper by this compound is dose-dependent. frontiersin.org As mentioned, the IC₅₀ for the inhibition of Na⁺ influx is approximately 3 µM. nih.govmedkoo.commedchemexpress.com However, direct patch-clamp recordings of CatSper currents have yielded a different value. In these experiments, the application of 20 µM this compound was shown to block CatSper currents by approximately 50-55%. nih.govmedchemexpress.com Based on this, the estimated IC₅₀ for the direct blockade of the CatSper current is near 15 µM. medkoo.commedchemexpress.com

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound

Target/EffectEstimated IC₅₀
Inhibition of Na⁺ Influx~3 µM
Direct CatSper Current Blockade~15 µM
Inhibition of KSper Current~40 µM

Computational and Structural Insights into this compound Binding

While the exact crystal structure of the CatSper channel bound to this compound is not available, computational and in silico studies have provided valuable insights into the potential binding mechanism. These models suggest that this compound has a high-affinity binding site located within the pore of the CatSper channel heterotetramer. nih.govmedkoo.com It is hypothesized that by binding within this pore region, the compound stabilizes the closed state of the channel, thereby physically occluding the passage of ions. medkoo.com This proposed mechanism is consistent with the observed rapid and reversible block of ion flux. nih.gov

Molecular Docking Analysis of this compound Interaction with the CatSper Channel Pore

The cation channel of sperm (CatSper) is a complex, sperm-specific ion channel essential for male fertility. Its intricate structure, composed of a heterotetrameric pore formed by CATSPER1-4 subunits and several auxiliary proteins, has made it a prime target for non-hormonal contraceptives. nih.gov Understanding the molecular interactions between inhibitors and the channel is crucial for developing potent and selective compounds.

In silico studies have been employed to elucidate the binding mechanism of this compound within the CatSper channel. Molecular docking analyses suggest that this compound has a high-affinity binding site located inside the pore of the CatSper heterotetramer. nih.gov This strategic positioning within the ion conduction pathway is believed to be fundamental to its inhibitory action, allowing it to physically obstruct the flow of ions such as Ca²⁺ and Na⁺. The binding is thought to stabilize the channel in a closed state, thereby preventing the intracellular calcium surge required for sperm hyperactivation. medkoo.com Further computational analyses, such as structure optimization and rational de novo design based on the docking of known inhibitors like this compound, are considered a promising avenue for discovering next-generation contraceptives with enhanced specificity. nih.gov

Predicted Binding Affinities and Conformational Changes upon Binding

The interaction between this compound and the CatSper channel pore is predicted to be a high-affinity binding event. nih.gov This strong interaction is likely responsible for the compound's effectiveness at low micromolar concentrations. While specific binding energy values from computational studies are not detailed in the available literature, the observed biological efficacy, with an IC₅₀ of approximately 3 µM for inhibiting Na⁺ influx and ~15 µM for blocking CatSper currents, supports the prediction of a strong and stable interaction. medkoo.commedchemexpress.com

Upon binding within the channel pore, this compound is hypothesized to induce or stabilize a non-conductive conformation of the channel. This conformational change effectively blocks the channel, preventing the influx of cations that is critical for sperm motility and function. The firm binding of this compound to one or more of the CatSper pore subunits may explain its potent and potentially irreversible blocking activity observed in functional studies. nih.gov

Comprehensive Specificity Profiling of this compound

Comparative Analysis of Effects on CatSper versus other Sperm-Specific Ion Channels (e.g., KSper)

A key aspect of a pharmacological tool or potential therapeutic is its selectivity for the intended target. Studies on this compound have revealed that while it is an effective CatSper blocker, it is not perfectly selective. plos.org Its activity has been compared against KSper (Slo3), the other major cation channel present in sperm.

Patch-clamp recordings have demonstrated that this compound inhibits both CatSper and KSper currents, but with different potencies. The compound is a moderately selective blocker of CatSper channels. medkoo.com For its action on CatSper, the half-maximal inhibitory concentration (IC₅₀) is estimated to be approximately 15 µM for the blockade of currents and around 3 µM for slowing the rise of intracellular Na⁺. medchemexpress.com In contrast, its effect on KSper is less potent, with an estimated IC₅₀ of approximately 40 µM. medchemexpress.complos.org This indicates a preferential, though not exclusive, inhibition of the CatSper channel over the KSper potassium channel.

Inhibitory Potency of this compound on Sperm Ion Channels
Ion ChannelMeasured EffectEstimated IC₅₀Reference
CatSperInhibition of Na⁺ influx~3 µM medchemexpress.com
CatSperBlockade of channel currents~15 µM medchemexpress.com
KSperBlockade of channel currents~40 µM plos.org

Assessment of this compound's Non-Interference with Bicarbonate-Evoked Sperm Activation Pathways

Sperm capacitation involves a series of physiological changes, one of the earliest being activation triggered by bicarbonate (HCO₃⁻). This process leads to an increase in cyclic AMP (cAMP) and a subsequent rise in flagellar beat frequency, a phenomenon known as 'activation'. nih.gov This activation pathway is dependent on external Ca²⁺ but, crucially, does not require a functional CatSper channel. nih.gov

To further evaluate the specificity of this compound, its effect on this CatSper-independent pathway was monitored. Research has shown that this compound does not prevent the activation of motility by HCO₃⁻. plos.orgnih.gov In experiments with sperm pre-incubated with 10 µM this compound, the addition of 15 mM NaHCO₃ still resulted in a more than two-fold increase in beat frequency. This indicates that this compound has minimal effect on this major Ca²⁺-dependent, but CatSper-independent, signaling pathway, further underscoring its targeted action on the CatSper channel itself. nih.gov

Pharmacological Comparison with Established and Emerging CatSper Inhibitors (e.g., Mibefradil, NNC 55-0396, RU 1968)

This compound is one of several compounds identified as an inhibitor of the CatSper channel. A comparison with other known inhibitors helps to contextualize its pharmacological profile.

Mibefradil and NNC 55-0396: These compounds were originally developed as T-type and L-type calcium channel blockers. frontiersin.orgnih.gov Their subsequent identification as CatSper inhibitors revealed their lack of specificity, which is a significant drawback for their use as precise research tools or contraceptive agents. frontiersin.orgresearchgate.net In contrast, this compound, while not perfectly selective, does not have the primary profile of a blocker for somatic cell calcium channels.

RU 1968: This steroidal compound is considered a well-characterized, potent, and fairly selective cross-species inhibitor of CatSper. acs.orgnih.gov It represents one of the better-performing inhibitors currently available for research. acs.org Both this compound and RU 1968 are used as positive controls in screening assays for new CatSper inhibitors, demonstrating their recognized efficacy in blocking the channel. frontiersin.org

The development of these varied inhibitors, from the non-specific Mibefradil to the more targeted RU 1968 and this compound, highlights the ongoing effort to find compounds with high potency and selectivity for the CatSper channel, a critical step for both basic research and contraceptive development. nih.govacs.org

Pharmacological Profile of Selected CatSper Inhibitors
CompoundPrimary Target(s)Selectivity for CatSperReference
This compoundCatSper, KSperModerately Selective medkoo.com
MibefradilT-type and L-type Ca²⁺ channels, CatSperNon-specific frontiersin.orgnih.gov
NNC 55-0396T-type and L-type Ca²⁺ channels, CatSperNon-specific frontiersin.org
RU 1968CatSperFairly Selective acs.org

Profound Biological Impact of Hc 056456 on Sperm Function and Male Fertility

Advanced Studies on Sperm Motility Modulation

HC-056456 exerts a profound influence on various aspects of sperm motility, primarily by modulating CatSper channel activity and consequently, intracellular calcium dynamics. Its effects have been extensively studied across different species, revealing both conserved and species-specific responses.

Prevention of De Novo Hyperactivated Motility Development during Capacitation

Sperm capacitation is a prerequisite for fertilization, involving a series of physiological changes that enable sperm to undergo the acrosome reaction and hyperactivated motility. Hyperactivation is characterized by increased flagellar bend amplitude and asymmetry, which is essential for navigating the female reproductive tract and penetrating the egg's vestments oup.com. This compound effectively prevents the de novo development of hyperactivated motility during capacitation. In murine sperm, this proprietary compound, acting as a CatSper blocker, inhibits the rise in intracellular calcium (Cai) evoked by alkaline depolarization, thereby preventing the onset of hyperactivated motility oup.complos.orgnih.gov. This action produces a "pharmacological phenocopy" of CatSper-null sperm, which inherently lack hyperactivation plos.orgnih.gov. Similar inhibitory effects on hyperactivation have been observed in human sperm treated with this compound researchgate.netpeerj.com.

Acute Reversal of Pre-Established Hyperactivated Motility and Flagellar Waveform Asymmetry

Beyond preventing the de novo development of hyperactivation, this compound demonstrates the ability to acutely reverse pre-established hyperactivated motility. When applied to sperm that have already achieved hyperactivation, this compound causes a rapid and reversible loss of flagellar waveform asymmetry oup.commedchemexpress.complos.orgnih.gov. This indicates that continuous entry of Ca2+ through open CatSper channels is not only required to initiate hyperactivation but also to sustain it plos.orgnih.gov. The loss of flagellar waveform asymmetry is a direct consequence of the compound's ability to block CatSper currents, thereby terminating the necessary Ca2+ influx medchemexpress.complos.org.

Effects on Progressive and Total Sperm Motility Parameters Across Species

The impact of this compound extends to general sperm motility parameters, including progressive and total motility. Studies on mouse sperm have shown that exposure to this compound during in vitro capacitation significantly affects progressive motility frontiersin.orgnih.gov. Higher concentrations (e.g., 10 or 20 µM) of this compound can severely impair sperm motility, preventing sufficient motile sperm for computer-assisted sperm analysis (CASA) frontiersin.org.

In Atlantic salmon (Salmo salar), this compound has also been shown to significantly reduce both total and progressive motility (p < 0.0001) uchile.cluct.clnih.gov. This demonstrates the importance of the CatSper channel in regulating sperm motility across diverse species, including those with external fertilization mechanisms uchile.cluct.cl.

Table 1: Effect of this compound on Sperm Motility Parameters

SpeciesMotility ParameterEffect of this compoundReference
Murine (Mus musculus)Hyperactivated MotilityPrevention & Reversal oup.complos.orgnih.gov
Murine (Mus musculus)Progressive MotilitySignificant Decrease frontiersin.orgnih.gov
Human (Homo sapiens)Hyperactivated MotilityImpaired researchgate.netpeerj.com
Atlantic Salmon (Salmo salar)Total MotilitySignificant Reduction uchile.cluct.clnih.gov
Atlantic Salmon (Salmo salar)Progressive MotilitySignificant Reduction uchile.cluct.clnih.gov

Comparative Analysis of Species-Specific Responses (e.g., Murine, Equine, Salmonid Sperm)

While this compound consistently demonstrates its inhibitory effects on CatSper channels and sperm function, species-specific differences in CatSper function and hyperactivation mechanisms can influence the observed outcomes.

Murine Sperm : Murine sperm are highly sensitive to this compound, with the compound effectively blocking CatSper channels, inhibiting Cai rise, preventing hyperactivation development, and reversing established hyperactivation oup.complos.orgnih.gov. This makes murine sperm a robust model for studying CatSper-mediated functions.

Equine Sperm : In contrast to murine sperm, the physiological mechanism for inducing hyperactivated motility in equine sperm appears to differ. While CatSper channels are present in equine sperm, and intracellular pH changes can induce a rise in intracellular calcium, the relationship between calcium influx and hyperactivated motility in equine sperm is reported to be weak oup.com. This suggests that the impact of CatSper inhibitors like this compound on equine sperm hyperactivation might be less pronounced or operate through different regulatory pathways compared to murine sperm oup.com.

Salmonid Sperm : Studies on Atlantic salmon (Salmo salar) have confirmed the presence of CatSper channels, which share chemical-physical characteristics with mammalian CatSper channels. In silico analyses suggest that this compound binds to the pore of the CatSper channel, hindering Ca2+ influx uchile.clnih.gov. In vitro assays have shown that this compound significantly reduces both total and progressive motility in salmonid sperm, underscoring the importance of this ion channel for sperm function in fish uchile.cluct.clnih.gov.

Table 2: Comparative Effects of this compound on Sperm Function Across Species

SpeciesCatSper PresenceHyperactivation MechanismThis compound EffectReference
Murine (Mus musculus)YesStrongly Ca2+-dependent (CatSper)Strong inhibition of hyperactivation, motility, Ca2+ influx oup.complos.orgnih.govfrontiersin.orgnih.gov
Equine (Equus caballus)YesWeak relationship to Ca2+ influxPotentially less pronounced effect on hyperactivation oup.com
Atlantic Salmon (Salmo salar)YesKey role in motility (CatSper)Significant reduction in total and progressive motility uchile.cluct.clnih.gov

Detailed Analysis of Sperm Capacitation Processes

Sperm capacitation is a complex process involving a cascade of molecular events, including changes in membrane fluidity, protein phosphorylation, and ion channel activity, particularly the increase in intracellular Ca2+.

Perturbation of Intracellular Calcium Increase Kinetics during Capacitation

A hallmark of sperm capacitation is a characteristic increase in intracellular calcium (Cai) levels, primarily mediated by CatSper channels peerj.comnih.gov. This compound significantly perturbs these intracellular calcium increase kinetics. Studies using fura-2 (B149405), a Ca2+-reporting probe, have demonstrated that this compound slows the rise of Cai evoked by alkaline depolarization in sperm plos.orgnih.gov. Flow cytometry results further confirm that this compound significantly affects intracellular Ca2+ increase in capacitating mouse sperm, without compromising sperm viability frontiersin.orgnih.gov. This inhibition of Ca2+ entry by this compound is a central mechanism by which it interferes with downstream capacitation-associated functional events, such as protein tyrosine phosphorylation and the induced acrosome reaction, ultimately blocking the sperm's fertilizing ability frontiersin.orgnih.gov.

Table 3: Impact of this compound on Intracellular Calcium Increase during Capacitation

ParameterEffect of this compound (Murine Sperm)Reference
Rate of Cai rise (alkaline depolarization)Slowed plos.orgnih.gov
Overall Cai increase during capacitationSignificantly affected frontiersin.orgnih.gov
Sperm ViabilityNo effect frontiersin.orgnih.gov

Inhibitory Effects on Protein Tyrosine Phosphorylation in Sperm

Sperm capacitation, a series of physiological changes that enable spermatozoa to fertilize an oocyte, involves a characteristic increase in protein tyrosine phosphorylation nih.govnih.gov. Research has demonstrated that exposure of cauda epididymal mouse sperm to this compound during in vitro capacitation significantly inhibits this crucial Ca²⁺-dependent increase in protein tyrosine phosphorylation nih.govnih.govfrontiersin.org. This inhibitory effect was observed to be concentration-dependent, becoming evident at concentrations as low as 5 µM this compound and detectable within 30 minutes of incubation nih.gov.

Table 1: Effect of this compound Concentration on Protein Tyrosine Phosphorylation Inhibition during Sperm Capacitation

This compound Concentration (µM)Inhibition of Protein Tyrosine Phosphorylation
1Less significant
5Significant inhibition observed
10Clear inhibition
20Clear inhibition

Note: Data derived from qualitative observations of Western blot analysis nih.gov.

Mechanistic Investigations into Acrosome Reaction Modulation

The acrosome reaction (AR) is an exocytotic event vital for fertilization, allowing sperm to penetrate the egg's outer layers peerj.comnih.govcolab.ws. Investigations into the mechanistic actions of this compound have elucidated its specific impact on different modes of acrosome reaction induction.

Specific Inhibition of Progesterone-Induced Acrosome Reaction

Studies have revealed that this compound produces a significant decrease in the percentage of progesterone-induced acrosome reaction nih.govfrontiersin.orgnih.govresearchgate.net. This inhibitory effect was already evident at a concentration of 5 µM this compound nih.gov. Progesterone (B1679170), secreted by cumulus cells surrounding the oocyte, is a key physiological inducer of the acrosome reaction in human sperm peerj.comwindows.net. The ability of this compound to specifically block this progesterone-mediated event underscores its targeted action on CatSper, which is involved in the Ca²⁺ influx necessary for this response nih.govwindows.net.

Table 2: Impact of this compound on Progesterone-Induced Acrosome Reaction

ConditionProgesterone-Induced Acrosome Reaction (%)
Control (DMSO)Baseline/High
This compound (≥ 5 µM)Significantly decreased

Note: Data represents a significant reduction compared to control nih.gov.

Lack of Effect on Spontaneous or Ionophore-Induced Acrosome Reaction

In contrast to its potent inhibitory effect on progesterone-induced AR, this compound has been shown to have no effect on either spontaneous or ionophore-induced acrosome reactions across all concentrations tested nih.govfrontiersin.orgescholarship.orgresearchgate.netnih.gov. This specificity highlights that this compound's action is not a general disruption of the acrosomal membrane or Ca²⁺ homeostasis, but rather a targeted inhibition of CatSper-mediated Ca²⁺ entry pathways that are critical for physiological inducers like progesterone nih.gov. The calcium ionophore A23187, which bypasses specific channel activation by directly increasing intracellular Ca²⁺, remains effective in inducing AR even in the presence of this compound nih.govescholarship.orgnih.gov.

Comprehensive Evaluation of Fertilizing Ability Impairment

The profound effects of this compound on sperm capacitation and acrosome reaction translate directly into a significant impairment of fertilizing ability, both in vitro and in vivo.

In Vitro Fertilization Efficacy Studies utilizing Cumulus-Oocyte Complexes and Zona-Free Oocytes

Studies employing in vitro fertilization (IVF) with mouse sperm have demonstrated that this compound significantly diminishes the success rate of fertilization peerj.comnih.govresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.net. The compound affects the sperm's ability to fertilize both cumulus-oocyte complexes and zona-free eggs nih.govnih.govfrontiersin.org. Crucially, exposure of either non-capacitating or already capacitated sperm to this compound prior to gamete coincubation severely reduced fertilization rates, indicating that the drug impacts sperm function even before interaction with the egg nih.govnih.govfrontiersin.org. The presence of this compound during gamete coincubation itself did not affect in vitro fertilization, suggesting that the critical effects occur when sperm are pre-exposed to the compound nih.govnih.gov.

Table 3: Effect of this compound Pre-exposure on In Vitro Fertilization Rates

Sperm Treatment ConditionFertilization Efficacy (Relative to Control)
Control (DMSO)High
This compound (pre-incubation)Severely reduced

Note: Data indicates a significant reduction in fertilization rates when sperm are pre-exposed to this compound nih.govnih.govfrontiersin.org.

In Vivo Fertilization Outcomes in Animal Models via Intrauterine Insemination of Treated Sperm

Beyond in vitro observations, the impact of this compound on fertilizing ability has been confirmed in in vivo animal models. Intrauterine insemination of this compound-treated sperm into female mice resulted in a significant or complete reduction in the percentage of oviductal fertilized eggs peerj.comnih.govresearchgate.netresearchgate.netfrontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net. This finding marks a crucial demonstration of a CatSper inhibitor's effects on in vivo fertilization, confirming this compound's capacity to irreversibly block fertilization under physiological conditions frontiersin.orgresearchgate.net.

Table 4: In Vivo Fertilization Outcomes Following Intrauterine Insemination of this compound-Treated Sperm

Sperm Treatment ConditionPercentage of Oviductal Fertilized Eggs (Relative to Control)
ControlHigh
This compound-treatedSignificantly or completely reduced

Note: Data indicates a substantial impairment of fertilization in vivo nih.govnih.govfrontiersin.org.

Demonstrating Fertilization Blockade Independence from Initial Sperm Capacitation Status

This compound's capacity to inhibit fertilization is notable for its independence from the initial capacitation status of sperm. Research indicates that exposing either non-capacitating or already capacitated sperm to this compound prior to gamete co-incubation significantly diminishes fertilization rates tocris.com. This suggests that the compound affects sperm function when incubated with the cells before sperm-egg interaction, rather than solely during the capacitation process itself tocris.com.

This compound interacts with the Cation Channel of Sperm (CatSper) both before, during, and after capacitation, effectively inhibiting calcium entry into the sperm cells tocris.com. This inhibition leads to distinct defects in several functional parameters associated with capacitation, including protein tyrosine phosphorylation, the induced acrosome reaction, and hyperactivation, ultimately blocking the sperm's fertilizing ability tocris.comsigmaaldrich.com.

The following table summarizes the effects of this compound on various sperm functional parameters:

Sperm Functional ParameterEffect of this compound (1-20 µM)Citation
Sperm ViabilityNo significant effect tocris.com
Ca²⁺ EntrySignificantly affected tocris.com
Progressive MotilitySignificantly affected tocris.com
Protein Tyrosine PhosphorylationInhibited tocris.comsigmaaldrich.com
Induced Acrosome ReactionInhibited tocris.comsigmaaldrich.com
HyperactivationSignificantly reduced/prevented tocris.comnih.gov
In vitro FertilizationSeverely reduced tocris.comsigmaaldrich.com
In vivo FertilizationSignificantly/completely reduced tocris.comwikipedia.org

Characterization of this compound as a Pharmacological Phenocopy of Genetically Ablated CatSper-Null Sperm

This compound has been characterized as a pharmacological phenocopy of genetically ablated CatSper-null sperm nih.govnih.govnih.gov. CatSper channels are crucial for hyperactivated motility and male fertility, mediating calcium entry evoked by alkaline depolarization nih.govguidetomalariapharmacology.org. This compound selectively and reversibly blocks CatSper currents recorded from patch-clamped sperm nih.govnih.govguidetomalariapharmacology.org.

Studies have shown that this compound slows the rise of intracellular calcium ([Ca²⁺]i) evoked by alkaline depolarization and the rise of intracellular sodium ([Na⁺]i) nih.govnih.govguidetomalariapharmacology.orgciteab.com. While it does not prevent the initial activation of motility by bicarbonate (HCO₃⁻), it effectively prevents the development of hyperactivated motility during capacitating incubations nih.govnih.gov. Furthermore, acute application of this compound to already hyperactivated sperm results in a rapid and reversible loss of flagellar waveform asymmetry nih.govnih.govguidetomalariapharmacology.org. This indicates that continuous calcium entry through CatSper channels is essential for maintaining hyperactivation nih.govguidetomalariapharmacology.org. The observed inhibition of CatSper currents and the resulting impaired hyperactivation in both human and mouse spermatozoa treated with this compound replicate the phenotype seen in CatSper-deficient spermatozoa sigmaaldrich.comciteab.com.

The estimated IC₅₀ values for this compound's effects on CatSper and other channels are presented below:

Target/EffectIC₅₀ (µM)Citation
CatSper ([Na⁺]i rise)~3 nih.govnih.govguidetomalariapharmacology.org
CatSper (currents)~15 nih.govmedkoo.com
KSper channels (partial blockade)~40 nih.govmedkoo.com

Translational Research Implications for Non-Hormonal Male Contraceptive Development

The distinctive actions of this compound position it as a promising compound in the development of non-hormonal male contraceptives. The ability of this compound to inhibit sperm fertilizing ability independently of capacitation status provides a robust proof of concept for targeting CatSper activity for contraceptive purposes tocris.com.

Pharmacological targeting of the CatSper channel with compounds like this compound could impose a selective, late-stage block to fertility nih.govguidetomalariapharmacology.org. This approach is particularly attractive because CatSper is sperm-specific, and its loss-of-function mutations in humans lead to male infertility due to impaired hyperactivation without systemic effects probes-drugs.org. This selectivity suggests that CatSper inhibitors could function as on-demand male contraceptives with minimal off-target effects probes-drugs.org.

Preliminary in vivo investigations in mouse models have demonstrated that intrauterine insemination of this compound-treated sperm results in a decreased rate of fertilized oocytes, marking a significant step in evaluating CatSper inhibitors as a potential male contraceptive in a mammalian animal model tocris.comwikipedia.orgciteab.com. These findings underscore the potential for developing a non-hormonal male contraceptive based on the pharmacological blockade of CatSper activity tocris.comwikipedia.org.

Novel Research Frontiers: Hc 056456 Beyond Reproductive Biology

Preclinical Validation of Anti-Gastric Cancer Efficacy In Vivo

Preclinical studies have demonstrated that HC-056456 exhibits a notable anti-gastric cancer effect in in vivo models, primarily by inducing ferroptosis in gastric cancer cells researchgate.netfrontiersin.org. Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation, offering a promising new strategy for cancer treatment, especially for malignancies resistant to conventional therapies researchgate.netfrontiersin.org.

Detailed research findings from in vivo investigations highlight the multifaceted mechanism through which this compound exerts its anti-tumor activity:

Induction of Ferroptosis: this compound has been identified as a novel ferroptosis inducer, capable of provoking gastric cancer cell ferroptosis both in vitro and in vivo frontiersin.org. This induction is mediated by key cellular changes, including the depression of intracellular glutathione (B108866) (GSH) levels and the accumulation of ferrous iron (Fe2+), which subsequently trigger a significant increase in lipid peroxidation frontiersin.org.

Modulation of Key Proteins: A critical aspect of this compound's anti-gastric cancer effect in vivo involves the upregulation of p53 and the downregulation of SLC7A11 researchgate.netfrontiersin.org. The tumor suppressor protein p53 plays a vital role in regulating cell growth and apoptosis, while SLC7A11 (solute carrier family 7 member 11) is a subunit of the system xCT antiporter, which mediates the uptake of cystine and export of glutamate, thereby influencing intracellular GSH synthesis and ferroptosis sensitivity researchgate.netfrontiersin.org. High expression of SLC7A11 is frequently observed in gastric cancer tissues compared to normal tissues and is associated with a poorer prognosis for patients researchgate.netfrontiersin.org. This compound's ability to downregulate SLC7A11 effectively blocks the system xCT, thereby sensitizing gastric cancer cells to ferroptosis frontiersin.org.

Anti-Tumor Effect in Xenograft Models: The compound has shown a significant anti-tumor effect in xenograft tumor models, which can be counteracted by ferroptosis inhibitor-1 (Fer-1) frontiersin.org. This reversibility by Fer-1 further confirms that the observed anti-tumor activity is indeed due to the induction of ferroptosis frontiersin.org. The upregulation of p53 and the blocking of SLC7A11 induced by this compound can also be reversed by Fer-1, underscoring the central role of ferroptosis in its mechanism of action frontiersin.org.

The in vivo findings underscore this compound's potential as an effective lead compound for gastric cancer treatment, offering a new therapeutic avenue by targeting ferroptosis.

Table 1: Summary of Preclinical In Vivo Findings for this compound in Gastric Cancer

Parameter / MarkerEffect of this compound Treatment (In Vivo)Significance
Tumor Growth Decreased in xenograft models frontiersin.orgAnti-tumor effect confirmed frontiersin.org
p53 Levels Upregulated in tumors researchgate.netfrontiersin.orgAssociated with tumor suppression and ferroptosis induction researchgate.netfrontiersin.org
SLC7A11 Levels Downregulated in tumors researchgate.netfrontiersin.orgCorrelates with increased ferroptosis sensitivity and improved prognosis researchgate.netfrontiersin.org
Intracellular GSH Depressed frontiersin.orgKey event in ferroptosis initiation frontiersin.org
Fe2+ Accumulation Increased frontiersin.orgEssential for iron-dependent lipid peroxidation frontiersin.org
Lipid Peroxidation Significantly increased frontiersin.orgDirect evidence of ferroptosis induction frontiersin.org

Advanced Methodological Frameworks and Experimental Approaches for Hc 056456 Research

Refined Optical Monitoring Techniques for Ion Channel Activity

Optical monitoring techniques provide a non-invasive means to observe dynamic changes in intracellular ion concentrations and membrane potential, offering spatially-averaged insights into cellular responses to HC-056456.

Fluorescent probes are pivotal for real-time tracking of intracellular calcium dynamics. Fura-2 (B149405) is widely employed to report spatially-averaged intracellular calcium ([Ca²⁺]ᵢ) in sperm medchemexpress.comnih.govplos.orgnih.govmedkoo.com. Studies have shown that this compound effectively slows the rise of [Ca²⁺]ᵢ evoked by alkaline depolarization medchemexpress.comnih.govplos.orgnih.govmedkoo.com. For instance, exposure to 3 µM this compound decreased the averaged rate of [Ca²⁺]ᵢ rise from approximately 7.5 to 1.6 nM Δ[Ca²⁺]ᵢ s⁻¹, while 10 µM this compound further reduced it from approximately 7.0 to 0.7 nM Δ[Ca²⁺]ᵢ s⁻¹ nih.govmedkoo.com. Other fluorescent probes like Fluo-4 AM have also been utilized for detecting intracellular Ca²⁺ in spermatozoa, indicating their utility in assessing capacitation processes researchgate.net.

This compound Concentration (µM)Averaged Rate of [Ca²⁺]ᵢ Rise (nM Δ[Ca²⁺]ᵢ s⁻¹) - Before this compoundAveraged Rate of [Ca²⁺]ᵢ Rise (nM Δ[Ca²⁺]ᵢ s⁻¹) - After this compound
3~7.5~1.6
10~7.0~0.7

The intracellular sodium concentration ([Na⁺]ᵢ) is another critical parameter monitored using fluorescent probes. SBFI (Sodium-Binding Benzofuran Isophthalate) serves as an [Na⁺]ᵢ-reporting probe to assess the impact of this compound on sodium dynamics in sperm nih.govplos.orgnih.govmedkoo.com. Research indicates that this compound slows the rise of [Na⁺]ᵢ, with an estimated IC₅₀ of approximately 3 µM medchemexpress.comnih.govplos.orgnih.govmedkoo.comadooq.com. For example, the rates of [Na⁺]ᵢ rise were approximately 0.03 ΔRSBFI min⁻¹ before exposure to this compound and decreased to approximately 0.01 ΔRSBFI min⁻¹ during exposure to 10 µM this compound nih.govplos.orgmedkoo.com. Changes in sperm membrane potential (Em) are also assessed using the Em-sensitive dye DiSC₃(5), where this compound significantly decreases the magnitude of depolarization, consistent with its action as a CatSper inhibitor frontiersin.orgnih.govresearchgate.net.

Probe/ParameterThis compound EffectIC₅₀ (approx.)Observed Rates (before/after 10 µM this compound)
[Na⁺]ᵢ (SBFI)Slows rise3 µM medchemexpress.comnih.govplos.orgnih.govmedkoo.comadooq.com~0.03 ΔRSBFI min⁻¹ / ~0.01 ΔRSBFI min⁻¹ nih.govplos.orgmedkoo.com
Membrane Potential (DiSC₃(5))Decreases depolarizationNot specified for Em, but linked to CatSper inhibition frontiersin.orgnih.govresearchgate.netN/A

State-of-the-Art Electrophysiological Recording Modalities

Electrophysiological techniques provide direct measurements of ion currents, offering definitive evidence of channel-blocking activity.

Whole-sperm patch-clamp recordings are considered the gold standard for directly measuring ion channel currents frontiersin.org. This compound has been shown to selectively and reversibly decrease CatSper currents recorded from patch-clamped sperm medchemexpress.comnih.govplos.orgnih.govnih.govresearchgate.net. The observed CatSper current was blocked by approximately 55% with 20 µM this compound, with an estimated IC₅₀ near 15 µM nih.govplos.org. While primarily targeting CatSper, this compound also exhibits partial blockade of KSper channels at higher concentrations, with an estimated IC₅₀ near 40 µM for KSper medchemexpress.complos.org. This demonstrates that while effective, this compound is not perfectly selective medchemexpress.complos.orgadooq.com.

Ion ChannelThis compound EffectIC₅₀ (approx.)Blockade at 20 µM this compound
CatSperDecreases current15 µM nih.govplos.org~55% nih.gov
KSperPartial blockade40 µM medchemexpress.complos.orgPartial medchemexpress.complos.org

Quantitative Sperm Functional Assays

Beyond ion channel activity, the functional consequences of this compound on sperm are rigorously assessed using quantitative assays, particularly those related to motility.

Computer-Assisted Sperm Analysis (CASA) systems are indispensable for objectively quantifying various sperm motility parameters oup.comuchile.cluniv-antilles.frnih.govnih.gov. These systems can capture and analyze images of hundreds to thousands of sperm, providing data on total motility, progressive motility, curvilinear velocity (VCL), linearity (LIN), and amplitude of lateral head displacement (ALH) nih.govnih.gov.

This compound Concentration (µM)Effect on Hyperactivation (CASA)Effect on Total/Progressive Motility (CASA, e.g., Atlantic Salmon)
5Significant reduction in hyperactivated cells nih.govN/A
10-20Severe effect on motility, hindering CASA analysis nih.govN/A
15N/ASignificantly decreased (p < 0.0001) uchile.cl
20N/ASignificantly decreased (p < 0.0001) uchile.cl

Detailed In Vitro and In Vivo Fertilization Capacity Assessments

Research into this compound has extensively explored its impact on both in vitro and in vivo fertilization capacities, primarily focusing on its role as a CatSper channel inhibitor. Studies have shown that this compound significantly reduces the success rate of in vitro fertilization (IVF) and can entirely impede sperm fertilization capacity in female mice following artificial insemination. fishersci.atwikipedia.orgwikipedia.orgciteab.comresearchgate.netprobes-drugs.org

In detailed in vitro assessments, exposure of cauda epididymal mouse sperm to this compound at concentrations ranging from 1 to 20 µM during capacitation did not affect sperm viability. However, it profoundly impacted several crucial sperm functions. These effects included a significant reduction in Ca2+ entry into the cells, impaired progressive motility, altered protein tyrosine phosphorylation, and a decrease in induced acrosome reaction and hyperactivation. Consequently, the sperm's ability to fertilize cumulus oocyte complexes and zona-free eggs in vitro was markedly diminished. wikipedia.orgwikipedia.orgresearchgate.net

A critical finding from in vitro studies was that the presence of this compound during gamete co-incubation did not affect fertilization rates. In contrast, pre-incubation of either non-capacitating or already capacitated sperm with this compound prior to gamete co-incubation severely reduced fertilization success. This indicates that the compound exerts its inhibitory effects on sperm function when the cells are exposed to the drug before sperm-egg interaction, rather than during the interaction itself. wikipedia.orgwikipedia.orgresearchgate.net

For in vivo fertilization capacity, experiments involving the intrauterine insemination of this compound-treated sperm into superovulated female mice demonstrated a significant or complete reduction in the percentage of oviductal fertilized eggs. This provided the first in vivo evidence of a CatSper inhibitor's effect on fertilization, reinforcing the concept of CatSper as a viable target for pharmacological intervention in reproductive processes. wikipedia.orgwikipedia.orgciteab.comresearchgate.netprobes-drugs.org

Table 1: Impact of this compound on Sperm Functional Parameters (In Vitro Mouse Sperm)

Functional ParameterEffect of this compound (1-20 µM)Reference
Sperm ViabilityNo significant effect wikipedia.orgwikipedia.orgresearchgate.net
Ca2+ Entry into CellsSignificantly affected wikipedia.orgwikipedia.orgresearchgate.net
Progressive MotilitySignificantly affected wikipedia.orgwikipedia.orgresearchgate.net
Protein Tyrosine PhosphorylationSignificantly affected wikipedia.orgwikipedia.orgresearchgate.net
Induced Acrosome ReactionSignificantly affected wikipedia.orgwikipedia.orgresearchgate.net
HyperactivationSignificantly affected wikipedia.orgwikipedia.orgresearchgate.net
In Vitro Fertilization (COC)Severely reduced wikipedia.orgwikipedia.orgresearchgate.net
In Vitro Fertilization (Zona-free)Severely reduced wikipedia.orgwikipedia.orgresearchgate.net

Biochemical Assays for Protein Phosphorylation Status and Acrosome Reaction Progression

This compound has been shown to inhibit key biochemical processes associated with sperm capacitation, specifically affecting protein phosphorylation status and acrosome reaction progression. The compound's blockade of CatSper channels leads to disruptions in various Ca2+-dependent signaling pathways essential for these events. fishersci.atwikipedia.orgwikipedia.orgresearchgate.net

In assays designed to evaluate protein phosphorylation, this compound was found to inhibit tyrosine phosphorylation, a critical event during sperm capacitation that prepares sperm for the acrosome reaction and fertilization. fishersci.atwikipedia.orgwikipedia.orgresearchgate.net

Regarding the acrosome reaction, exposure of sperm to this compound resulted in a significant decrease in the percentage of progesterone-induced acrosome reaction. This effect was observable at concentrations as low as 5 µM this compound. Notably, the compound did not affect spontaneous or ionophore-induced acrosome reactions, suggesting a specific interference with the physiological signaling pathways triggered by progesterone (B1679170) that lead to acrosomal exocytosis. The inhibition of calcium entry into the cells by this compound is a primary mechanism underlying these observed defects in capacitation-associated functional parameters, including tyrosine phosphorylation and the acrosome reaction. wikipedia.orgresearchgate.net

Advanced Computational and Structural Biology Platforms

While detailed structural biology platforms specifically for this compound were not extensively detailed in the literature beyond its chemical structure and its role as a CatSper blocker, advanced computational methods have been employed to predict its pharmacokinetic properties.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME predictions for this compound have been conducted using computational platforms such as SwissADME. These analyses provide valuable insights into the compound's behavior within a biological system. nih.govciteab.com

The bioavailability radar, a tool used in ADME evaluation, indicated that this compound possesses adequate physicochemical properties for bioavailability. Furthermore, druglikeness predictions demonstrated that this compound complies with Lipinski's rule of five, a set of guidelines used to evaluate the drug-likeness of a chemical compound with respect to oral bioavailability. nih.govciteab.com

Pharmacokinetics predictions suggested that this compound is more likely to act as an inhibitor of four types of cytochrome P450 (CYP) enzymes, rather than being a substrate for P-glycoprotein (P-gp). The Boiled-Egg model, another computational tool, predicted high gastrointestinal absorption for this compound. Collectively, these in silico predictions indicate a high oral bioavailability for this compound, which is a significant characteristic for potential pharmacological agents. nih.govciteab.com

Table 2: In Silico ADME Predictions for this compound

Predicted PropertyOutcome/ObservationReference
Physicochemical PropertiesAdequate (Bioavailability Radar) nih.govciteab.com
Druglikeness (Lipinski's Rule)Complies nih.govciteab.com
CYP Enzyme InteractionInhibitor of 4 types of CYP nih.govciteab.com
P-gp SubstrateNot a substrate nih.govciteab.com
Gastrointestinal AbsorptionHigh (Boiled-Egg Model) nih.govciteab.com
Oral BioavailabilityHigh nih.govciteab.com

Development of High-Throughput Screening Methodologies

The identification and characterization of this compound have significantly contributed to the development of high-throughput screening (HTS) methodologies for discovering CatSper channel modulators. This compound itself was initially identified as a "hit" in a small-scale screen and subsequently confirmed as a CatSper channel blocker using a novel optical method designed to monitor relative CatSper channel activity. wikipedia.orgontosight.ai This optical approach holds considerable promise for developing high-throughput methods to screen agents that modulate the native CatSper channel in intact sperm. wikipedia.orgontosight.ai The challenge of functionally expressing CatSper channels in cultured cell lines has historically hindered large-scale screening efforts, making optical assays in native sperm particularly valuable. wikipedia.orgontosight.ai

Optimization of Optical Assays for High-Throughput Screening of Native CatSper Channel Modulators

Optimization efforts have focused on developing optical assays capable of monitoring CatSper channel activity with high throughput. One such approach involves monitoring CatSper channel activity optically using the [Na+]i-reporting probe SBFI in populations of intact sperm. Studies have demonstrated that the removal of external Ca2+ leads to an increase in SBFI signals in wild-type sperm, a phenomenon not observed in CatSper2-null sperm. The rate of this [Na+]i rise is further enhanced when sperm are alkalinized with NH4Cl, reflecting the characteristic alkaline-promoted property of CatSper currents. lipidmaps.org

This compound plays a crucial role in validating and optimizing these optical assays. It has been shown to effectively slow the rise of both [Na+]i (with an IC50 of approximately 3 µM) and [Ca2+]i, which are evoked by alkaline depolarization and reported by fura-2. fishersci.fiwikipedia.orglipidmaps.orgontosight.aiwikidata.org Furthermore, changes in sperm membrane potential, assessed using the dye DiSC3(5), have been adapted for high-throughput drug screening. In this context, the presence of this compound effectively blocked EGTA-induced depolarization, confirming its inhibitory action and its utility as a positive control in such assays. probes-drugs.orgrevvity.com The optimization of these optical assays for native CatSper channels represents a crucial step towards large-scale screening campaigns. wikipedia.org

Application of Chemical Library Screening for Discovery of Novel Bioactive Compounds

This compound itself emerged from a chemical library screen as a potential CatSper inhibitor, underscoring the effectiveness of this approach. wikipedia.orgontosight.aiwikidata.orgciteab.com The success with this compound has paved the way for more extensive chemical library screening efforts aimed at discovering novel bioactive compounds targeting CatSper.

An innovative calcium uptake assay utilizing human sperm was employed in a high-throughput screening campaign of 72,000 compounds, which led to the discovery of seven new hit series of CatSper inhibitors. researchgate.netfishersci.com In another application, 80 compounds from an FDA-Approved Drug Library were tested using a high-throughput membrane depolarization assay, with this compound (at 10 µM) serving as a reliable positive control due to its concentration-dependent inhibition of CatSper. revvity.com These applications demonstrate the power of chemical library screening, supported by optimized high-throughput optical assays and validated by compounds like this compound, in the discovery of new CatSper modulators.

Integration of Genetic Models and Gene Manipulation Strategies with Pharmacological Inhibition Studies

The investigation into the physiological roles of specific ion channels and their therapeutic modulation is significantly advanced by the synergistic application of genetic models and pharmacological inhibition studies. This integrated approach allows for the validation of drug targets and the elucidation of precise molecular mechanisms. In the context of the chemical compound this compound, a known modulator of CatSper channels, this strategy has been instrumental in understanding its impact on sperm function and its potential as a contraceptive agent.

Detailed Research Findings

This compound (PubChem CID: 573747) functions as an effective, albeit not perfectly selective, blocker of CatSper channels, which are crucial for sperm hyperactivation and male fertility guidetopharmacology.orgtocris.comwikipedia.orgnih.govciteab.comprobes-drugs.orguni.lunih.govnih.govuni-freiburg.de. The utility of this compound in research is largely derived from its ability to produce a "pharmacological phenocopy" of CatSper-null sperm guidetopharmacology.orgtocris.comprobes-drugs.org. This means that the chemical inhibition of CatSper channels by this compound mimics the phenotypic outcomes observed in genetic models where CatSper genes are absent or non-functional.

Pharmacological Phenocopy and Genetic Validation: Studies utilizing genetic models, such as CatSper1 knockout (KO) mice, have established that the absence of functional CatSper channels leads to impaired sperm hyperactivation and male infertility probes-drugs.orguni.lunih.gov. This compound's action directly parallels these genetic observations. For instance, acute application of this compound to hyperactivated sperm results in a rapid and reversible loss of flagellar waveform asymmetry, a characteristic defect also observed in CatSper-null sperm guidetopharmacology.orgtocris.comprobes-drugs.org. Furthermore, this compound prevents the development of hyperactivated motility during capacitating incubations, mirroring the phenotype of sperm lacking CatSper channels tocris.comprobes-drugs.org.

Research has quantified the inhibitory effects of this compound on CatSper channel activity. It has been shown to slow the rise of intracellular Na+ ([Na+]i) and Ca2+ ([Ca2+]i) evoked by alkaline depolarization. The half-maximal inhibitory concentration (IC50) for slowing the [Na+]i rise is approximately 3 µM guidetopharmacology.orgtocris.comprobes-drugs.org. When directly examining CatSper currents using patch-clamp recordings, this compound selectively and reversibly decreased these currents, with an estimated IC50 near 15 µM guidetopharmacology.org. While primarily targeting CatSper, this compound also exhibits some activity against KSper channels, another major cation channel in sperm, with an estimated IC50 near 40 µM guidetopharmacology.org.

Table 1: Inhibitory Concentrations (IC50) of this compound on Sperm Ion Channels

Channel/ActivityIC50 (approximate)Reference
[Na+]i rise3 µM guidetopharmacology.orgtocris.comprobes-drugs.org
CatSper currents15 µM guidetopharmacology.org
KSper channels40 µM guidetopharmacology.org

The integration of pharmacological and genetic approaches is further exemplified by studies on membrane depolarization. The CatSper channel's activity leads to membrane depolarization, which can be observed upon external calcium chelation. In CatSper1 KO sperm, this depolarization is absent uni.lu. Crucially, pharmacological inhibition of CatSper channels in wild-type sperm using this compound (or other inhibitors like RU 1968, PubChem CID: 137553164) similarly prevents the EGTA-induced depolarization, reinforcing the idea that this compound's action directly reflects CatSper function uni.lu. This pharmacological effect has been consistently observed across different mouse strains, including C57BL/6 and hybrid F1 (BALB/c female × C57BL/6 male), without significant differences in the magnitude of depolarization uni.lu.

Table 2: Effect of this compound on EGTA-Induced Depolarization in Mouse Sperm

ConditionDepolarization Response (Normalized ΔAFU)Statistical Significance (vs. Control)Reference
Wild-type (Control + DMSO)HighN/A uni.lu
CatSper1 KOAbsentN/A uni.lu
Wild-type + this compoundSignificantly Decreasedp < 0.001 uni.lu

Beyond mammalian models, this compound has been applied to study CatSper channel function in other species. For instance, in Atlantic salmon (Salmo salar), treatment of sperm with this compound significantly reduced both total and progressive motility (p < 0.0001), demonstrating the conserved importance of the CatSper channel for sperm function across diverse species sigmaaldrich.com. This further validates CatSper as a critical target for pharmacological intervention, with this compound serving as a key research tool.

The consistency between the phenotypes observed in CatSper genetic knockout models and those induced by pharmacological inhibition with this compound underscores the specificity and utility of this compound as a research probe. This integrated strategy is vital for validating CatSper as a druggable target for male contraception, as it provides strong evidence that selective inhibition of this channel can achieve the desired functional outcome without systemic side effects, as suggested by human mutations in CATSPER genes leading to infertility without other gross abnormalities uni.lunih.gov.

Future Trajectories and Translational Outlook for Hc 056456 Research

Comprehensive Delineation of Potential Off-Target Effects and Enhancement of Selectivity Profile

While HC-056456 has demonstrated effectiveness as a CatSper channel blocker, it is not perfectly selective medkoo.com. Research indicates that this compound slows the rise of intracellular sodium ([Na+]i) mediated by CatSper with an estimated half-maximal inhibitory concentration (IC50) of approximately 3 µM in mouse sperm lipidmaps.orgmedkoo.com. For CatSper currents recorded from patch-clamped sperm, the IC50 is estimated to be near 15 µM medkoo.com. In comparative studies, this compound has also shown partial blockade of KSper channels, another major cation channel in sperm, with an estimated IC50 near 40 µM medkoo.comwikipedia.org.

Furthermore, initial findings suggest that this compound may have reversible off-target effects on non-testicular bromodomain proteins uni.lu. Addressing these off-target effects and enhancing the selectivity profile of this compound are critical steps for its translational development. Ongoing efforts in this domain involve iterative screening, structural biology, computational modeling, and designer chemistry, all aimed at developing highly selective ligands and improving testicular specificity researchgate.netuni-freiburg.de.

Table 1: Inhibitory Potency of this compound on Sperm Ion Channels

TargetIC50 (µM)EffectSpeciesSource
CatSper (Na+i rise)~3Slows riseMouse lipidmaps.orgmedkoo.com
CatSper currents~15DecreasesHuman, Mouse medkoo.com
KSper channels~40Partial blockadeHuman, Mouse medkoo.comwikipedia.org

Rational Design and Synthesis of Novel this compound Derivatives with Improved Potency and Pharmacological Characteristics

This compound was initially identified as a lead structure from a small-scale drug screening campaign targeting CatSper researchgate.netmolnova.com. The identification of such lead compounds is a foundational step in pharmaceutical development, often followed by chemical modification to enhance potency and refine pharmacological characteristics molnova.comwikipedia.org. The pursuit of novel this compound derivatives focuses on optimizing its inhibitory activity against CatSper while minimizing any off-target interactions.

High-throughput screening methods, coupled with optical reporters of CatSper channel activity, are being explored to identify additional selective blockers with improved properties for male contraception lipidmaps.orgmolnova.comwikipedia.org. This includes the discovery of new CatSper inhibitors that demonstrate high selectivity over other ion channels, such as hCav1.2, hNav1.5, and hSlo3, offering promising starting points for further chemical probe development and drug discovery efforts citeab.com. The rational design and synthesis of these derivatives aim to achieve a more potent and specific pharmacological agent that can effectively disrupt sperm function without undesirable systemic effects.

Advanced Preclinical Development in Reproductive Biology

Longitudinal Efficacy and Reversibility Studies in Diverse Animal Models for Contraceptive Applications

Preclinical studies in animal models have provided crucial insights into the efficacy and reversibility of this compound as a contraceptive candidate. In vivo mouse studies have demonstrated a decreased rate of fertilization when sperm treated with this compound were fertilized inside the uterus uni.luresearchgate.netnih.gov. This represented the first preliminary in vivo investigation to evaluate CatSper inhibitors as a male contraceptive in a mammalian animal model uni.lu.

Further research showed that incubation of mouse spermatozoa with this compound significantly reduced in vitro fertilization (IVF) rates of cumulus-oocyte complexes and zona-free oocytes nih.govuni.luwikipedia.org. Moreover, it completely blocked the sperm-fertilizing ability in artificially inseminated female mice uni.luwikipedia.org. A key finding is that this compound causes a rapid and reversible loss of flagellar waveform asymmetry in hyperactivated sperm, indicating that continuous calcium entry through the CatSper channel is essential for maintaining hyperactivation lipidmaps.orgmedkoo.comwikipedia.orgdntb.gov.ua. This compound also prevents the development of hyperactivated motility during capacitating incubations, effectively producing a phenocopy of CatSper-null sperm lipidmaps.orgmolnova.commedkoo.comwikipedia.orgwikipedia.orgdntb.gov.ua. These studies underscore the reversible nature of this compound's contraceptive effect on sperm function. However, it has been noted that achieving a significant impact in human males with the current potency might necessitate a substantial quantity of the compound nih.gov.

Table 2: Summary of this compound Efficacy in Mouse Studies

Study TypeObserved Effect of this compoundOutcome on Fertility/Sperm FunctionSource
In vivo mouse studies (intrauterine insemination)Decreased fertilization rateReduced percentage of oviductal fertilized eggs uni.luresearchgate.netnih.govuni.luwikipedia.org
In vitro mouse spermatozoa incubationReduced IVF ratesReduced fertilization of cumulus-oocyte complexes and zona-free oocytes nih.govuni.luwikipedia.org
Application to hyperactivated spermRapid, reversible loss of flagellar waveform asymmetryMaintenance of hyperactivation is disrupted lipidmaps.orgmedkoo.comwikipedia.orgdntb.gov.ua
Capacitating incubationsPrevents development of hyperactivated motilityProduces phenocopy of CatSper-null sperm lipidmaps.orgmolnova.commedkoo.comwikipedia.orgwikipedia.orgdntb.gov.ua

Rigorous In Vivo Safety and Toxicology Assessments for Long-Term Administration

Rigorous in vivo safety and toxicology assessments are paramount for any potential contraceptive candidate intended for long-term administration. While specific comprehensive long-term toxicology data for this compound are not extensively detailed in the provided search results, the general need for such evaluations in preclinical development of male contraceptives is emphasized researchgate.net. In vitro studies with this compound have indicated that the viability of both capacitated and non-capacitated sperm exposed to the compound was not affected nih.gov. The reversible nature of its effects on sperm function is a positive indicator for potential long-term administration, as it suggests that fertility could be restored upon cessation of treatment uni.lulipidmaps.orgresearchgate.netmedkoo.comwikipedia.orguni.luwikipedia.orgdntb.gov.uaprobechem.com. Further extensive preclinical studies are necessary to fully characterize the safety profile of this compound for long-term use, particularly regarding any systemic effects beyond the reproductive system.

Cross-Species Comparative Studies on this compound Efficacy and Underlying Mechanisms

Cross-species comparative studies are crucial for understanding the broader applicability and conserved mechanisms of action of contraceptive compounds. This compound has been investigated in sperm from various species, including human, mouse, and sea urchin, demonstrating its ability to inhibit CatSper effectively across these diverse organisms uni.lunih.gov.

In both human and mouse spermatozoa, this compound has been shown to reversibly inhibit intracellular alkalinization-evoked CatSper currents, leading to impaired hyperactivation researchgate.netuni.luwikipedia.org. This inhibition results in this compound producing a pharmacological phenocopy of CatSper-null sperm in both human and mouse models lipidmaps.orgmolnova.commedkoo.comwikipedia.orgwikipedia.orgdntb.gov.ua. While many aspects of CatSper function are similar across species, some notable differences exist. For instance, progesterone (B1679170) and prostaglandin (B15479496) E1 (PGE1) directly stimulate CatSper activation in human sperm, a response not observed in murine sperm uni-freiburg.de. These cross-species studies contribute to a comprehensive understanding of this compound's mechanism and its potential for broad application.

Strategic Advancement of this compound as a Promising Non-Hormonal Male Contraceptive Candidate

The strategic advancement of this compound as a promising non-hormonal male contraceptive candidate is underpinned by several key attributes. Its selective and reversible action on the sperm-specific CatSper channel makes it an attractive target for male fertility control, as it is expected to have minimal systemic effects given CatSper's restricted expression to sperm and spermatogenic cells uni.lulipidmaps.orgresearchgate.netuni-freiburg.demolnova.comnih.govfishersci.atresearchgate.net. The ability of this compound to induce a "late-stage block to fertility" by preventing sperm hyperactivation and fertilization is a significant advantage lipidmaps.org.

The global demand for novel male contraceptive methods is substantial, highlighting the importance of developing effective and reversible options beyond existing choices like condoms and vasectomy researchgate.net. The path forward for this compound involves translating the promising preclinical findings into drug-like candidates suitable for rigorous clinical development researchgate.net. This includes continued efforts to improve its selectivity and potency, as well as conducting comprehensive long-term safety and efficacy evaluations to meet regulatory requirements. The advancement of this compound represents a significant step towards providing men with a reliable and reversible non-hormonal contraceptive option, thereby contributing to greater reproductive autonomy and family planning equity.

Q & A

Q. What experimental models are most suitable for studying HC-056456's effects on cellular pathways?

To investigate this compound's role in pathways like ferroptosis or sperm motility, use in vitro models such as gastric cancer cell lines (e.g., AGS or MKN-45) for assessing intracellular GSH depletion and Fe²⁺ modulation . For sperm hyperactivation studies, human or murine spermatozoa are ideal for analyzing flagellar asymmetry and motility parameters via high-resolution microscopy and kinematic analysis . Ensure experimental controls include untreated samples and validated inhibitors (e.g., ferrostatin-1 for ferroptosis studies) to isolate this compound-specific effects.

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

Adopt a tiered approach:

Pilot Studies : Test a broad concentration range (e.g., 2–20 μM) to identify thresholds for significant effects on target biomarkers (e.g., ≥50% GSH reduction at 8 μM) .

Replication : Use at least three biological replicates per concentration to account for variability.

Validation : Cross-validate findings with orthogonal assays (e.g., Western blotting for ferroptosis markers like GPX4 alongside GSH assays) .

Q. What are the critical parameters for measuring this compound's impact on sperm motility?

Focus on:

  • Frequency (Hz) : Quantify flagellar beat frequency using high-speed videography (baseline ~2 Hz in untreated samples) .
  • Asymmetry (radians) : Measure curvature along the flagellar axis; this compound (20 μM) reduces asymmetry by ~30% compared to controls .
  • Hyperactivation Metrics : Include progressive velocity (VSL) and lateral head displacement (ALH) to assess functional changes.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dose-dependent effects of this compound across studies?

Contradictions may arise from differences in cell types, assay conditions, or compound stability. Mitigate these by:

Systematic Review : Compare methodologies (e.g., incubation time, serum concentration) from conflicting studies to identify confounding variables .

Dose-Response Replication : Standardize protocols (e.g., 24-hour incubation in serum-free media) and use identical cell lines as prior studies.

Mechanistic Profiling : Employ multi-omics approaches (e.g., metabolomics and transcriptomics) to distinguish primary vs. off-target effects at varying concentrations .

Q. What strategies optimize this compound's use in combination therapies for diseases like cancer?

Synergy Screening : Use Chou-Talalay assays to evaluate combinatorial indices with standard therapies (e.g., cisplatin). Prioritize combinations showing additive/synergistic effects at subtoxic this compound doses (e.g., 4 μM) .

Mechanistic Alignment : Pair this compound with agents targeting complementary pathways (e.g., ROS inducers to amplify ferroptosis) .

Pharmacokinetic Modeling : Assess drug-drug interactions using in silico tools (e.g., Simcyp) to predict bioavailability and tissue distribution.

Q. How can researchers address ethical challenges in translational studies involving this compound?

Preclinical Rigor : Conduct comprehensive toxicity profiling in ≥2 animal models to establish safety margins before human trials .

Informed Consent : For studies involving human gametes, ensure consent forms explicitly outline this compound's experimental status and potential risks .

Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to prevent redundant studies and uphold reproducibility standards .

Methodological Considerations

Q. What statistical methods are appropriate for analyzing this compound's non-linear dose-response relationships?

  • Non-Parametric Tests : Use Kruskal-Wallis for non-normal data distributions.
  • Curve Fitting : Apply four-parameter logistic models (e.g., Hill equation) to estimate EC₅₀ values and maximal efficacy .
  • Multivariate Analysis : Principal Component Analysis (PCA) can disentangle correlated variables (e.g., GSH levels vs. Fe²⁺ content) .

Q. How should researchers validate this compound's target specificity in complex biological systems?

Genetic Knockdown : Silence putative targets (e.g., CatSper channels in sperm) and test if this compound's effects persist .

Chemical Proteomics : Use affinity-based probes to identify binding partners in lysates from treated cells .

CRISPR Screens : Perform genome-wide knockout screens to pinpoint genes modulating this compound sensitivity .

Data Interpretation and Reporting

Q. How to contextualize this compound's ferroptosis-inducing effects within broader cell death mechanisms?

  • Comparative Assays : Co-treat cells with inhibitors of apoptosis (Z-VAD-FMK), necroptosis (Necrostatin-1), and ferroptosis (Liproxstatin-1) to isolate death pathways .
  • Time-Course Analysis : Track morphological changes (e.g., mitochondrial shrinkage via TEM) to correlate with biochemical markers .

Q. What guidelines ensure rigorous reporting of this compound studies in peer-reviewed journals?

  • MIAME Compliance : Detail experimental conditions (e.g., buffer composition, temperature) as per Beilstein Journal of Organic Chemistry standards .
  • Data Deposition : Upload raw datasets (e.g., motility videos, spectrofluorometric readings) to repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.